molecular formula C5H5IS B094236 3-Iodo-4-methylthiophene CAS No. 16494-41-0

3-Iodo-4-methylthiophene

Cat. No.: B094236
CAS No.: 16494-41-0
M. Wt: 224.06 g/mol
InChI Key: KUQPOXUMOAGCRB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methylthiophene typically involves the iodination of 4-methylthiophene. One common method is the electrophilic substitution reaction, where iodine is introduced into the thiophene ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone or dimethylformamide.

    Electrophilic Substitution: Iodine with oxidizing agents like hydrogen peroxide.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts with appropriate ligands.

Major Products:

    Substitution Products: Various substituted thiophenes depending on the nucleophile or electrophile used.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

3-Iodo-4-methylthiophene has diverse applications in scientific research:

    Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active molecules with antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: Employed in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methylthiophene depends on its specific application. In organic electronics, its conductive properties arise from the delocalization of electrons within the thiophene ring. In pharmaceuticals, the compound may interact with biological targets, such as enzymes or receptors, through various binding interactions, leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative or application.

Comparison with Similar Compounds

    3-Bromo-4-methylthiophene: Similar structure with a bromine atom instead of iodine.

    3-Chloro-4-methylthiophene: Contains a chlorine atom at the third position.

    4-Methylthiophene: Lacks the halogen substituent.

Comparison:

    Reactivity: 3-Iodo-4-methylthiophene is generally more reactive in substitution reactions compared to its bromo and chloro counterparts due to the larger size and lower electronegativity of iodine.

    Applications: While all these compounds can be used in organic synthesis, the specific choice depends on the desired reactivity and the nature of the final product. The iodine derivative is often preferred for coupling reactions due to its higher reactivity.

Properties

IUPAC Name

3-iodo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IS/c1-4-2-7-3-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQPOXUMOAGCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312832
Record name 3-Iodo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16494-41-0
Record name 3-Iodo-4-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16494-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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